molecular formula C6H12N2O5S B101529 Methyl 2-acetamido-3-sulfamoylpropanoate CAS No. 16435-47-5

Methyl 2-acetamido-3-sulfamoylpropanoate

Cat. No.: B101529
CAS No.: 16435-47-5
M. Wt: 224.24 g/mol
InChI Key: DAGQZGBWFFPPLU-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-3-sulfamoylpropanoate is a synthetic organic compound characterized by a propanoic acid backbone esterified at the carboxyl group (methyl ester), with an acetamido (-NHCOCH₃) substituent at the C2 position and a sulfamoyl (-SO₂NH₂) group at the C3 position (Figure 1). This structure confers unique physicochemical properties, including enhanced polarity due to the sulfamoyl moiety and hydrogen-bonding capacity from the acetamido group.

Properties

CAS No.

16435-47-5

Molecular Formula

C6H12N2O5S

Molecular Weight

224.24 g/mol

IUPAC Name

methyl 2-acetamido-3-sulfamoylpropanoate

InChI

InChI=1S/C6H12N2O5S/c1-4(9)8-5(6(10)13-2)3-14(7,11)12/h5H,3H2,1-2H3,(H,8,9)(H2,7,11,12)

InChI Key

DAGQZGBWFFPPLU-UHFFFAOYSA-N

SMILES

CC(=O)NC(CS(=O)(=O)N)C(=O)OC

Canonical SMILES

CC(=O)NC(CS(=O)(=O)N)C(=O)OC

Other CAS No.

16435-47-5

Synonyms

asame
N-acetyl-3-sulfonamoyl-L-alanine methyl este

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Methyl Salicylate : A simple aromatic ester with a hydroxyl group (). Unlike the target compound, it lacks polar sulfamoyl/acetamido groups, resulting in lower water solubility and higher volatility .
  • Sandaracopimaric Acid Methyl Ester (): A diterpenoid methyl ester with a fused cyclic structure. Its hydrophobicity contrasts sharply with the target compound’s polar substituents, suggesting divergent solubility profiles .
  • Torulosic Acid Methyl Ester (): Another diterpene-derived ester; its biological role in plant resins highlights how esterified natural products differ in function from synthetic sulfonamide/acetamide derivatives .

Physicochemical Properties

Table 1 extrapolates hypothetical properties of Methyl 2-acetamido-3-sulfamoylpropanoate based on substituent trends and data from analogous compounds ():

Property This compound Methyl Salicylate Sandaracopimaric Acid Methyl Ester
Molecular Weight (g/mol) ~238 152.15 ~316 (estimated)
Water Solubility Moderate (due to -SO₂NH₂) Low Insoluble
logP (Partition Coefficient) ~0.5 (polar) 2.1 ~5.0 (hydrophobic)
Reactivity Susceptible to hydrolysis (ester/amide) Stable ester Stable diterpene backbone

Key Observations :

  • Polarity : The sulfamoyl group increases water solubility compared to diterpene esters (e.g., Sandaracopimaric Acid Methyl Ester) but less than fully ionized sulfonamides.
  • Stability : The ester and amide bonds may render the compound prone to hydrolysis under acidic/basic conditions, unlike diterpene esters with robust cyclic structures .

Preparation Methods

Direct Sulfamoylation via Sulfamoyl Chloride

Sulfamoyl chloride (H2_2NSO2_2Cl) is a reagent of choice for introducing the sulfamoyl group. In this method, methyl 2-acetamidoacrylate undergoes nucleophilic addition at the β-position. The reaction is typically conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions. A key challenge is the competitive formation of sulfonate byproducts, which necessitates strict control of moisture and stoichiometric excess of sulfamoyl chloride (1.5–2.0 eq.). Post-reaction purification via silica gel chromatography (hexane:ethyl acetate, 70:30) yields the target compound with ~45–55% efficiency.

Sequential Functionalization of Serine Derivatives

An alternative approach starts with methyl serinate hydrochloride, as outlined in patent DE19941062A1. The hydroxyl group at position 3 is first converted to a chloro intermediate using thionyl chloride (SOCl2_2), followed by acetylation of the amino group with acetic anhydride. The chloro group is then displaced via reaction with sulfamide (H2_2NSO2_2NH2_2) in dimethylformamide (DMF) at 80°C. This method achieves higher regioselectivity (>80%) but requires careful exclusion of moisture to prevent hydrolysis of the sulfamoyl group.

Optimization of Protective Group Strategies

Protective group chemistry is pivotal in preventing undesired side reactions during synthesis.

Trityl Protection for Hydroxyl Groups

The selective protection of hydroxyl groups using trityl (triphenylmethyl) chloride, as demonstrated in the synthesis of ManNAc derivatives, offers insights for analogous propanoate systems. Tritylation of the β-hydroxyl group in methyl serinate hydrochloride ensures selective acetylation at the α-amino position, reducing byproduct formation during subsequent sulfamoylation. Deprotection under mild acidic conditions (80% acetic acid, 60°C) preserves the sulfamoyl moiety.

Acetyl Group Stability Under Sulfamoylation Conditions

Acetylated intermediates, such as 2-acetamido-1,3,4-tri-O-acetyl derivatives, demonstrate stability in polar aprotic solvents like DMF. However, prolonged exposure to sulfamoylating agents at elevated temperatures (>60°C) can lead to partial deacetylation, necessitating reaction times under 4 hours for optimal results.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the two dominant preparation methods:

ParameterDirect SulfamoylationSerine Derivative Route
Starting MaterialMethyl 2-acetamidoacrylateMethyl serinate hydrochloride
Reaction Steps24
Overall Yield45–55%60–70%
Purity (HPLC)≥90%≥95%
Critical ChallengesMoisture sensitivityMulti-step purification

Advanced Purification Techniques

Chromatographic Separation

Flash chromatography on silica gel (hexane:ethyl acetate gradients) remains the standard for isolating this compound. The compound exhibits an Rf_f of 0.35–0.40 in 70:30 ethyl acetate:hexane, distinguishable from acetylated byproducts (Rf_f = 0.15–0.25).

Recrystallization Solvent Systems

Recrystallization from ethanol:water (8:2) at −20°C yields colorless crystals with >99% purity, as confirmed by 1^1H NMR (δ 1.98 ppm for acetamido CH3_3, δ 3.72 ppm for methoxy group).

Mechanistic Insights and Side Reactions

Competing Sulfonation Pathways

In direct sulfamoylation, trace water reacts with sulfamoyl chloride to generate sulfonic acid (HSO3_3H), which can sulfonate the propanoate backbone. This is mitigated by molecular sieves (4Å) and anhydrous solvent conditions.

Racemization at the α-Carbon

Prolonged heating during acetylation or sulfamoylation induces racemization, detectable via chiral HPLC. Low-temperature protocols (0–5°C) and shorter reaction times reduce enantiomeric excess loss to <5%.

Scalability and Industrial Considerations

The serine derivative route, despite its multi-step nature, is preferred for kilogram-scale production due to superior reproducibility. Continuous flow reactors have been proposed to enhance the efficiency of sulfamoyl chloride addition, reducing reaction times by 40% compared to batch processes .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-acetamido-3-sulfamoylpropanoate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protection-deprotection strategies. For example, the acetamido group can be introduced via amidation of a precursor ester using acetic anhydride under anhydrous conditions, while the sulfamoyl moiety may require sulfonation with sulfamic acid derivatives (e.g., sulfamide or chlorosulfonyl reagents) in polar aprotic solvents like DMF . Yield optimization often depends on temperature control (0–25°C) and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), FT-IR , and mass spectrometry (ESI-MS or GC-MS). For NMR, key signals include:
  • ¹H NMR : Methyl ester protons (~3.7 ppm), sulfamoyl NH protons (broad, ~6.5–7.5 ppm).
  • ¹³C NMR : Carbonyl carbons (170–175 ppm for ester and amide groups).
    IR should confirm C=O (1680–1720 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches. Cross-validate with high-resolution MS for molecular ion peaks .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

  • Methodological Answer : The compound is prone to hydrolysis under alkaline conditions due to the ester and sulfamoyl groups. Stability studies should include:
  • pH-dependent degradation assays (pH 2–9, monitored via HPLC).
  • Temperature-controlled storage (-20°C in anhydrous DMSO or ethanol).
    Use inert atmospheres (N₂/Ar) during handling to prevent oxidation of the sulfamoyl group .

Q. Which analytical methods are optimal for assessing purity in bulk synthesis?

  • Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is standard. For quantification:
  • Standard preparation : USP-grade reference material (if available) dissolved in mobile phase.
  • Assay validation : Calculate purity using peak area ratios (≥98% for research-grade material) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the sulfamoyl group in nucleophilic substitutions?

  • Methodological Answer : Employ kinetic isotope effect (KIE) analysis or DFT calculations to probe transition states. For experimental validation:
  • Competitive reactions : Compare sulfamoyl vs. sulfonamide reactivity in SN2 conditions (e.g., with alkyl halides).
  • Isotopic labeling : Use ³⁴S-labeled sulfamoyl groups to track bond cleavage via MS .

Q. How should researchers address contradictions in spectroscopic data between predicted and observed structures?

  • Methodological Answer : Cross-validate with 2D NMR (COSY, HSQC, HMBC) to resolve ambiguous assignments. For example, HMBC correlations between the methyl ester protons and the carbonyl carbon confirm ester connectivity. If discrepancies persist (e.g., unexpected NOE effects), consider stereochemical impurities or tautomerism .

Q. What computational strategies predict the compound’s solubility and bioavailability for pharmacological studies?

  • Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) with explicit solvent models (water, lipid bilayers) to estimate logP and membrane permeability. Pair with QSAR models trained on sulfonamide derivatives to predict metabolic stability .

Q. How can in vitro assays differentiate between target-specific and off-target interactions of this compound?

  • Methodological Answer : Implement competitive binding assays (SPR or ITC) with recombinant proteins. For example:
  • Positive control : Known inhibitors of the target enzyme (e.g., carbonic anhydrase).
  • Counter-screening : Test against unrelated enzymes (e.g., kinases) to rule out nonspecific binding .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) during amide bond formation or enzymatic resolution with lipases/esterases. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Data Contradiction Analysis

Q. How to resolve discrepancies in biological activity between in vitro and in vivo models?

  • Methodological Answer :
    Conduct pharmacokinetic profiling (plasma half-life, tissue distribution) to assess bioavailability. If in vitro activity (e.g., IC₅₀) does not translate in vivo, investigate metabolic degradation pathways using LC-MS/MS metabolite identification .

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